molecular formula C11H14FNO2 B8582194 2-methylpropyl N-(3-fluorophenyl)carbamate

2-methylpropyl N-(3-fluorophenyl)carbamate

Cat. No.: B8582194
M. Wt: 211.23 g/mol
InChI Key: ZNVPWZUUQQJWLS-UHFFFAOYSA-N
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Description

2-methylpropyl N-(3-fluorophenyl)carbamate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of carbamic acid, where the hydrogen atom is replaced by a 3-fluorophenyl group and the esterification occurs with 2-methylpropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-(3-fluorophenyl)carbamate typically involves the reaction of 3-fluoroaniline with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the alcohol to form the ester. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl N-(3-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamates, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methylpropyl N-(3-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylpropyl N-(3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenylcarbamic acid 2-methylpropyl ester
  • 3-Bromophenylcarbamic acid 2-methylpropyl ester
  • 3-Methylphenylcarbamic acid 2-methylpropyl ester

Uniqueness

2-methylpropyl N-(3-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-methylpropyl N-(3-fluorophenyl)carbamate

InChI

InChI=1S/C11H14FNO2/c1-8(2)7-15-11(14)13-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

ZNVPWZUUQQJWLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-fluoroaniline (I, 29.058 g, 261.5 mmol) in methylene chloride (116 ml) is added a mixture of potassium carbonate (27.26 g, 197.3 mmol, 0.75 eq) in water (116 ml) at 20-25°. The mixture is warmed to 32°, and isobutyl chloroformate (38.5 g, 282 mmol, 1.08 eq) is added over 13 min while maintaining 30-35° with mild cooling. The mixture is stirred at 30-35° for 2.5 hr until the reaction is complete to give 2-methylpropyl-(3-fluorophenyl)carbamate as determined by GC [GC method A, <0.1 area % 3-fluoroaniline; RT (3-fluoroaniline)=3.97 min, RT=14.2 min]. Aqueous ammonia (29.3 wt %, 4.20 ml, 65.0 mmol, 0.25 eq) is added and the mixture stirred at 30-35° for 15 min. The mixture is cooled to 20-25° and the pH adjusted from 8.7 to 1.9 with hydrochloric acid (37 wt %, 6.36 g, 64.5 mmol, 0.25 eq). The phases are separated and the aqueous washed with methylene chloride (58 ml). The combined organics are washed with water (118 ml) and the water wash back extracted with methylene chloride (58 ml). [In a prior experiment crystallization at this point from heptane at −30° gave 2-methylpropyl-(3-fluorophenyl)carbamate analytically pure in 98.1% yield.]. Dibromantin (57.37 g;, 200.6 mmol, 0.767 eq) and water (174 ml) are added to the combined organics and the mixture stirred at 40° for 12 hr until complete as measured by HPLC (<0.1 2-methylpropyl-(3-fluorophenyl)carbamate). The mixture is cooled to 20-25° and clarified on a “C” frit by vacuum filtration. The phases are separated and the organic (lower) phase added to a mixture of sodium sulfite (33.06 g, 262.3 mmol, 1.00 eq) in water (220 ml) with good agitation. The phases are separated and the organic phase washed with water (150 ml). Serial back-extracted the clarified solids and all aqueous with a single portion of methylene chloride (150 ml). Added heptane (520 ml) to the combined organic phases and concentrated under reduced pressure. Heptane (240 ml) is added, the mixture cooled to −30°, the precipitate is collected by vacuum filtration, washed with cold heptane (150 ml) and dried in a nitrogen stream to give the title compound; mp=79-82°; TLC Rf=0.41 (ethyl acetate/hexanes, 5/95); HPLC (method A) rt=6.75 min; NMR (CDCl3, 400 MHz) d 7.41, 6.96, 6.87, 3.96, 1.97 and 0.96; CMR (CDCl3, 75 MHz) d 159.2, 153.4, 139.0, 133.3, 115.1, 107.1, 102.0, 71.8, 27.9 and 19.0; MS (CI, NH3) m/Z (relative intensity) 310 (9.3), 309 (100), 308 (6.1), 307 (100), 292 (11), 291 (18), 290 (7.5) and 289 (19)
Quantity
29.058 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
Quantity
27.26 g
Type
reactant
Reaction Step Two
Name
Quantity
116 mL
Type
solvent
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three

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